Di-tert-butyl Piperazine-1,4-dicarboxylate: A Comprehensive Technical Guide
Di-tert-butyl Piperazine-1,4-dicarboxylate: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Di-tert-butyl piperazine-1,4-dicarboxylate, also commonly known as 1,4-Bis(tert-butoxycarbonyl)piperazine or Di-Boc-piperazine, is a pivotal piperazine derivative extensively utilized in organic synthesis and medicinal chemistry.[1] The presence of the tert-butoxycarbonyl (Boc) protecting groups on both nitrogen atoms of the piperazine ring renders it an exceptionally stable and versatile building block. This guide provides a detailed overview of its structure, properties, synthesis, and applications, with a focus on experimental protocols and data presentation for the scientific community.
Molecular Structure and Identification
Di-tert-butyl piperazine-1,4-dicarboxylate possesses a symmetrical structure with a central piperazine ring where both nitrogen atoms are protected by a Boc group. This protection strategy is crucial for controlling the reactivity of the piperazine nitrogens, allowing for selective chemical transformations.
Chemical Structure:
Caption: 2D structure of Di-tert-butyl piperazine-1,4-dicarboxylate.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of di-tert-butyl piperazine-1,4-dicarboxylate are well-characterized, providing essential data for its identification and use in various experimental setups.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 76535-75-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₄H₂₆N₂O₄ | [1][2][3][4][7] |
| Molecular Weight | 286.37 g/mol | [1][4][6] |
| Appearance | Solid | [8] |
| Melting Point | 162-166 °C | [8] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | Singlet around δ 1.4 ppm (18H, tert-butyl protons), Singlet between δ 3.4 and 3.6 ppm (8H, piperazine ring protons) | [1] |
| ¹³C NMR | Signal for the quaternary carbons of the tert-butyl groups | [1] |
| Mass Spectrometry (GC-MS) | m/z 186 (100%) | [9] |
Synthesis and Experimental Protocols
The most prevalent method for the synthesis of di-tert-butyl piperazine-1,4-dicarboxylate is the direct N-Boc protection of piperazine using di-tert-butyl dicarbonate (Boc-anhydride).[1]
Caption: General workflow for the synthesis of Di-tert-butyl piperazine-1,4-dicarboxylate.
Experimental Protocol for Synthesis
This protocol outlines a general procedure for the synthesis of 1,4-bis(tert-butoxycarbonyl)piperazine.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Ethanol (EtOH)
-
Nano-Fe₃O₄ catalyst (optional, for catalysis)[10]
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
In a 10 mL round bottom flask, add ethanol (5 mL), di-tert-butyl dicarbonate (1-2 mmol), nano-Fe₃O₄ catalyst (3 mol%, 0.007 g, if used), and piperazine (1 mmol).[10]
-
Stir the reaction mixture at room temperature.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, if a catalyst was used, it can be separated using an external magnet.[10]
-
The solvent is then concentrated under reduced pressure.[10]
-
The resulting crude product can be recrystallized from hexane or ethyl acetate to yield pure 1,4-bis(tert-butoxycarbonyl)piperazine.[10]
Chemical Reactivity and Applications
The Boc protecting groups on di-tert-butyl piperazine-1,4-dicarboxylate are stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an invaluable intermediate in multi-step syntheses.
Deprotection of the Boc Groups
The removal of the Boc groups is a fundamental transformation that unmasks the piperazine nitrogens for further functionalization. This is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11]
Caption: Deprotection of Di-tert-butyl piperazine-1,4-dicarboxylate to yield piperazine.
Experimental Protocol for N-Boc Deprotection
This protocol describes a standard method for the deprotection of N-Boc protected piperazine derivatives.[11]
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.[11]
-
Cool the solution to 0°C using an ice bath.[11]
-
Slowly add TFA (5-10 equiv.) to the stirred solution.[11]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring its progress by TLC or LC-MS.[11]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[11]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[11]
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[11]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[11]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[11]
Role in Drug Discovery and Organic Synthesis
Di-tert-butyl piperazine-1,4-dicarboxylate serves as a crucial precursor for introducing the piperazine moiety into more complex molecules.[1] The piperazine scaffold is a "privileged" structure in medicinal chemistry, frequently found in active pharmaceutical ingredients (APIs).[1] For instance, it is an indispensable building block in the development of drugs like Brexpiprazole.[1] The piperazine core is a critical structural element for creating selective inhibitors of enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are targets in the endocannabinoid system.[1]
Recent advances have also focused on the direct C-H functionalization of the piperazine ring, allowing for the synthesis of a wide range of α-functionalized N-Boc piperazines.[12][13] These methods, often employing lithiation or photoredox catalysis, provide powerful strategies for creating novel piperazine derivatives for drug discovery.[1][12][13]
Safety and Handling
Di-tert-butyl piperazine-1,4-dicarboxylate is classified with the GHS signal word "Warning" and carries the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[8] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry place.[8] All products are for research and development use only and must be handled by technically qualified individuals.[8]
References
- 1. Di-tert-butyl piperazine-1,4-dicarboxylate|CAS 76535-75-6 [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. Di-tert-butyl piperazine-1,4-dicarboxylate [oakwoodchemical.com]
- 4. scbt.com [scbt.com]
- 5. usbio.net [usbio.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 76535-75-6 1,4-Di-tert-butyl piperazine-1,4-dicarboxylate AKSci B999 [aksci.com]
- 9. rsc.org [rsc.org]
- 10. DI-TERT-BUTYLPIPERAZINE-1,4-DICARBOXYLATE | 76535-75-6 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
